molecular formula C18H14F3NO2S2 B2600553 N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(trifluoromethyl)benzamide CAS No. 2309344-60-1

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(trifluoromethyl)benzamide

Cat. No. B2600553
CAS RN: 2309344-60-1
M. Wt: 397.43
InChI Key: YLKDMWYOUVGJLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(trifluoromethyl)benzamide, also known as TFB-TBOA, is a chemical compound that has been extensively studied for its potential use in scientific research. TFB-TBOA is a selective inhibitor of excitatory amino acid transporters, specifically the glutamate transporters EAAT1 and EAAT2. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its transporters play a crucial role in regulating its concentration in the synaptic cleft. TFB-TBOA has been shown to modulate glutamate transport, which has implications for various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.

Scientific Research Applications

Synthesis and Material Development

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(trifluoromethyl)benzamide and similar compounds have been explored for their potential in synthesis and material development. For instance, thiourea derivatives, including those with bithiophene groups, have shown significant promise in developing novel antimicrobial agents with antibiofilm properties, particularly effective against biofilm-forming bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus (Limban, Marutescu, & Chifiriuc, 2011). Additionally, the study of supramolecular packing motifs reveals that compounds with aryl rings and amide strands, similar in structure to the given compound, can form π-stacked rods encased in triply helical hydrogen-bonded amide strands, suggesting a new mode of organization for some columnar liquid crystals (Lightfoot, Mair, Pritchard, & Warren, 1999).

Organic Photovoltaic Cells

Research has also been conducted on semiconducting copolymers consisting of bithiophene and fluorinated derivatives for organic photovoltaic cells. These materials, such as poly[{4,4′-bis(2-ethylhexyl)-2,2′-bithiophene-5,5′-diyl}-alt-{6,7-difluoro-5,5-(5,8-di-2-thienyl-2,3-bis(4-octyloxyl)phenyl) quinoxaline}] (PBT-DFDTQX), have demonstrated high power conversion efficiencies and open-circuit voltages, suggesting their potential for high-performance organic photovoltaics (Kim, Park, Kim, Kang, & Hwang, 2014).

Sensing and Detection

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(trifluoromethyl)benzamide and structurally related compounds have shown potential in sensing and detection applications. For example, N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives have been developed for colorimetric sensing of fluoride anions, exhibiting a significant color transition in response to fluoride ion concentrations, which can be useful for naked-eye detection in various applications (Younes et al., 2020).

properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NO2S2/c19-18(20,21)13-4-2-1-3-12(13)17(24)22-9-14(23)16-6-5-15(26-16)11-7-8-25-10-11/h1-8,10,14,23H,9H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLKDMWYOUVGJLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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